5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene
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Overview
Description
5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is an organic compound with the molecular formula C15H26O2. It is a derivative of naphthalene, characterized by the presence of a dimethoxymethyl group and a fully hydrogenated naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene typically involves the hydrogenation of a naphthalene derivative followed by the introduction of a dimethoxymethyl group. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The dimethoxymethyl group can be introduced using reagents like dimethyl sulfate or methoxymethyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, amines
Major Products
The major products formed from these reactions include ketones, carboxylic acids, more saturated derivatives, and substituted naphthalene derivatives .
Scientific Research Applications
5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
Similar Compounds
- 5-(Methoxymethyl)octahydro-1,1-dimethylnaphthalene
- 5-(Ethoxymethyl)octahydro-1,1-dimethylnaphthalene
- 5-(Dimethoxymethyl)tetrahydro-1,1-dimethylnaphthalene
Uniqueness
5-(Dimethoxymethyl)octahydro-1,1-dimethylnaphthalene is unique due to its specific substitution pattern and fully hydrogenated naphthalene ring system. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
93840-36-9 |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
1-(dimethoxymethyl)-5,5-dimethyl-2,3,6,7,8,8a-hexahydro-1H-naphthalene |
InChI |
InChI=1S/C15H26O2/c1-15(2)10-6-8-11-12(14(16-3)17-4)7-5-9-13(11)15/h9,11-12,14H,5-8,10H2,1-4H3 |
InChI Key |
LSFRVUWUHQXBHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2C1=CCCC2C(OC)OC)C |
Origin of Product |
United States |
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